molecular formula C10H11FN2S B2426719 (5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine CAS No. 400074-42-2

(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine

Cat. No. B2426719
CAS RN: 400074-42-2
M. Wt: 210.27
InChI Key: QTLRRNVACXJGLB-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antiproliferative Activity:

Benzothiazole derivatives, including those with similar structures, have shown promising antiproliferative effects. For instance, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives exhibited significant inhibitory effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines . Investigating the antiproliferative potential of this compound could be valuable.

Environmental Chemistry:

Given the increasing focus on environmental sustainability, researchers could explore the fate and behavior of this compound in the environment. Its potential as an environmental marker or its degradation pathways could be studied.

properties

IUPAC Name

1-(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLRRNVACXJGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine

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